1-Propylazetidine-2-carboxylic acid

Beschreibung

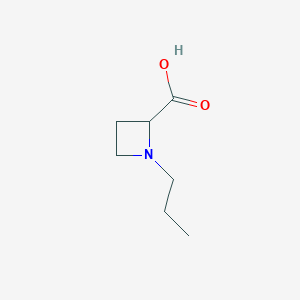

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

1-propylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-4-8-5-3-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI-Schlüssel |

ODBYTJNDVJFYSS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCC1C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Propylazetidine 2 Carboxylic Acid

Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 1-propylazetidine-2-carboxylic acid. Modern synthetic organic chemistry offers powerful tools to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis Utilizing Chiral Auxiliaries and Asymmetric Catalysis

The asymmetric synthesis of the azetidine (B1206935) core often relies on the use of chiral auxiliaries to induce stereoselectivity. These temporary chiral groups guide the formation of the desired stereoisomer, after which they can be cleaved. Evans oxazolidinones and camphor-based auxiliaries are prominent examples that have been successfully employed in the synthesis of related cyclic amino acids. acs.orgchemrxiv.org For instance, the alkylation of an N-acylated chiral oxazolidinone derived from an amino acid precursor can proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched azetidine derivative.

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomer. Organocatalysis, employing small chiral organic molecules like proline and its derivatives, has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds. researchgate.net For example, a proline-catalyzed asymmetric aldol (B89426) reaction could be a key step in constructing a precursor to the azetidine ring with high enantiomeric excess (ee).

A practical asymmetric preparation of azetidine-2-carboxylic acid has been described using optically active α-methylbenzylamine as a chiral auxiliary. This method involves the intramolecular alkylation to construct the azetidine ring. nih.gov While this synthesis yields the parent acid, subsequent N-propylation would provide the target compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, reliable and predictable stereochemical outcome. acs.org |

| Camphorsultam | Michael Additions, Diels-Alder | Excellent stereocontrol, often crystalline derivatives aiding purification. |

Diastereoselective Control in Azetidine Ring Formation

Diastereoselective strategies are crucial when multiple stereocenters are present or being formed. In the context of this compound, this could involve the diastereoselective functionalization of a pre-existing azetidine ring or the diastereoselective cyclization to form the ring itself.

For instance, the reduction of a C-3 functionalized azetidin-2-one (B1220530) using sodium borohydride (B1222165) has been shown to proceed with high diastereoselectivity, affording trans-azetidines. rsc.org The stereochemical outcome is dictated by the steric hindrance of the substituents on the β-lactam ring.

Furthermore, the diastereoselective α-alkylation of N-borane complexes of N-(1'-phenylethyl)azetidine-2-carbonitriles has been reported. This method allows for the synthesis of various α-substituted azetidine derivatives with good stereocontrol. nih.gov The N-propylation of such a system, followed by hydrolysis of the nitrile, would offer a route to diastereomerically enriched this compound.

Table 2: Diastereoselective Azetidine Synthesis

| Reaction | Substrate | Reagent/Catalyst | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Reduction | C-3 functionalized azetidin-2-ones | NaBH₄ | High for trans isomer |

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Chemoenzymatic and biocatalytic approaches for the synthesis of this compound are gaining increasing attention.

Enzyme-Mediated Transformations for Azetidinecarboxylic Acid Synthesis

Enzymes can be employed for key transformations in the synthesis of azetidine derivatives. For example, lipases are widely used for the kinetic resolution of racemic esters or alcohols, which can be intermediates in the synthesis of the azetidine core.

A chemoenzymatic approach could involve the enzymatic resolution of a racemic precursor to enantiomerically pure azetidine-2-carboxylic acid, followed by a chemical N-propylation step. Alternatively, enzymes that can directly catalyze the formation of the azetidine ring are of great interest. Recently, azetidine-2-carboxylic acid synthases have been identified in bacterial natural product pathways, which catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the azetidine ring. acs.orgnih.gov

Development and Characterization of Novel Biocatalysts for Azetidine Derivatives

The development of novel biocatalysts through enzyme engineering and directed evolution is a rapidly advancing field. Enzymes can be tailored to accept non-natural substrates and catalyze specific transformations with high efficiency and selectivity.

For the synthesis of this compound, the development of an N-alkyltransferase that can selectively transfer a propyl group to azetidine-2-carboxylic acid would be a highly desirable biocatalytic route. While naturally occurring N-methyltransferases are known, engineering these enzymes to accept a propyl donor and the azetidine substrate is a feasible goal.

Furthermore, the creation of artificial enzymes by chemical modification of protein scaffolds is an emerging area. nih.govox.ac.uk This could involve the introduction of a catalytic group into a protein that can mediate the N-propylation of azetidine-2-carboxylic acid.

Emerging Synthetic Strategies and Atom Economy Considerations in Azetidine Functionalization

Recent advances in synthetic methodology offer new and more efficient ways to construct and functionalize the azetidine ring, with a growing emphasis on atom economy.

Visible light-enabled aza Paternò-Büchi reactions represent a direct [2+2] cycloaddition approach to functionalized azetidines from imines and alkenes, overcoming limitations of traditional photochemical methods. chemrxiv.org Another innovative strategy involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butane.

From an atom economy perspective, direct N-alkylation of unprotected amino acids with alcohols is a highly attractive green method, as it produces water as the only byproduct. chemrxiv.org Catalytic strategies employing ruthenium or iron complexes have been developed for this transformation. Applying such a method to azetidine-2-carboxylic acid using propanol (B110389) would be a highly atom-economical route to the target compound. The concept of atom economy, which measures the efficiency of a chemical process in terms of all atoms involved, is a key principle of green chemistry. wikipedia.org Reactions with high atom economy maximize the incorporation of starting materials into the final product, minimizing waste.

Table 3: Comparison of Atom Economy in N-Alkylation Methods

| N-Alkylation Method | Alkylating Agent | Byproduct | Atom Economy |

|---|---|---|---|

| Reductive Amination | Propanal, NaBH₄ | Borate salts, water | Low to Moderate |

| Nucleophilic Substitution | Propyl bromide | NaBr | Moderate |

Conformational Analysis and Structural Dynamics in Research

Theoretical and Computational Conformational Studies of Azetidine-2-carboxylic Acid Derivatives

The puckering of the azetidine (B1206935) ring can be described by a puckering amplitude (q) and a phase angle (φ), which define the extent and direction of the deviation from planarity. For the parent azetidine, a puckering angle of approximately 37° has been determined by gas-phase electron diffraction. bldpharm.com The presence of substituents on the ring, particularly at the nitrogen atom, significantly influences these parameters.

Computational models, employing methods such as density functional theory (DFT) and ab initio calculations, have been used to predict the conformational preferences of N-substituted azetidines. These studies generally indicate that the substituent on the nitrogen atom can adopt either an axial or an equatorial position relative to the puckered ring. The energetic preference for one conformation over the other is dictated by a combination of steric hindrance and electronic effects.

Table 1: Representative Puckering Parameters for Azetidine Derivatives

| Derivative | Puckering Amplitude (q) in Å | Puckering Angle (φ) in degrees | Method |

| Azetidine | 0.14 | 37 | Gas-phase Electron Diffraction |

| N-Methylazetidine | Not specified | Not specified | Microwave Spectroscopy |

| N-Acetyl-Azetidine-N'-methylamide | Not specified | Not specified | Energy Computations |

Spectroscopic Investigations of Conformational Preferences (e.g., NMR, IR, CD)

Spectroscopic techniques provide invaluable experimental data to validate and refine the theoretical models of molecular conformation. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy are powerful tools for probing the structural dynamics of 1-propylazetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the connectivity and stereochemistry of a molecule. For this compound, the chemical shifts and coupling constants of the ring protons are particularly informative about the ring's puckering.

In a puckered azetidine ring, the axial and equatorial protons have different chemical shifts. The magnitude of the geminal and vicinal coupling constants can be related to the dihedral angles between the protons, which in turn depend on the ring's conformation. The protons of the N-propyl group would exhibit characteristic signals in the upfield region of the ¹H NMR spectrum, and their chemical shifts could be influenced by their proximity to the carboxylic acid group. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm). princeton.edu

¹³C NMR spectroscopy would show distinct signals for the carbons of the azetidine ring and the propyl group. The chemical shift of the carbonyl carbon of the carboxylic acid is expected in the range of 170-185 ppm. princeton.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-13 (broad s) | 170-185 |

| Azetidine C2-H | 3.5-4.5 (m) | 55-65 |

| Azetidine Ring CH₂ | 2.0-3.5 (m) | 30-50 |

| N-CH₂- (propyl) | 2.5-3.5 (t) | 50-60 |

| -CH₂- (propyl) | 1.4-1.8 (sextet) | 20-30 |

| -CH₃ (propyl) | 0.8-1.2 (t) | 10-15 |

Note: These are predicted values based on general principles and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by a very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. chemicalbook.com A strong carbonyl (C=O) stretching absorption would be expected around 1700-1730 cm⁻¹. The C-N stretching of the azetidine ring would likely appear in the 1200-1000 cm⁻¹ region. The various C-H stretching and bending vibrations of the propyl group and the azetidine ring would also be present.

Circular Dichroism (CD) Spectroscopy:

Since this compound is a chiral molecule (assuming it is a single enantiomer), Circular Dichroism (CD) spectroscopy could be used to study its conformation in solution. The CD spectrum is sensitive to the spatial arrangement of chromophores, such as the carbonyl group of the carboxylic acid. Changes in the CD spectrum upon varying solvent or temperature could provide insights into conformational changes of the azetidine ring and the orientation of the substituents. Studies on peptides containing azetidine-2-carboxylic acid have utilized CD spectroscopy to assess their secondary structure. umich.edu

Influence of N-Substitution (Propyl Group) on Ring Conformation and Flexibility

The nature of the substituent on the nitrogen atom plays a crucial role in determining the conformational landscape of the azetidine ring. The introduction of a propyl group in place of a hydrogen atom in azetidine-2-carboxylic acid has significant steric and electronic consequences.

The propyl group is bulkier than a hydrogen atom or a methyl group. This increased steric bulk would be expected to have a more pronounced effect on the puckering of the azetidine ring. The energetic barrier to ring inversion, the process where the ring flips between two puckered conformations, is likely to be higher in this compound compared to the unsubstituted parent compound.

Furthermore, the electron-donating inductive effect of the propyl group can influence the electronic properties of the nitrogen atom and, consequently, the geometry of the azetidine ring. This can affect bond lengths and angles within the ring.

1 Propylazetidine 2 Carboxylic Acid in Peptidomimetic Design and Peptide Chemistry

Integration as a Non-Canonical Amino Acid Building Block in Peptide Synthesis

The incorporation of 1-propylazetidine-2-carboxylic acid into peptide chains is achieved through established peptide synthesis protocols, though often with specific considerations. Both solid-phase peptide synthesis (SPPS) and solution-phase methods can be employed to integrate this azetidine-based amino acid. nih.govunibo.it The synthesis of the monomer itself is a critical precursor step, with various synthetic routes developed to produce enantiomerically pure forms of azetidine-2-carboxylic acid and its N-substituted derivatives. nih.govacs.org

A common strategy involves the use of protecting groups, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), to protect the amino group during peptide coupling reactions. unibo.itnih.govmasterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate amide bond formation between the carboxylic acid of the azetidine (B1206935) moiety and the free amine of the growing peptide chain. unibo.itlibretexts.org

However, challenges can arise during the synthesis. The strained nature of the four-membered ring can sometimes lead to side reactions, such as ring-opening, particularly when attempting to form a peptide bond at the N-terminal of 1-aminoazetidine-2-carboxylic acid. researchgate.net Consequently, C-terminal elongation is often more straightforward. researchgate.net Despite these potential difficulties, the successful synthesis of various peptides containing azetidine-2-carboxylic acid and its derivatives has been widely reported, demonstrating its feasibility as a building block in complex peptide structures. nih.govacs.org

Strategies for Conformational Restriction and Peptide Mimicry Employing Azetidine Scaffolds

A primary motivation for incorporating this compound and other azetidine derivatives into peptides is to impose conformational constraints. hw.ac.ukmagtech.com.cn The four-membered ring of the azetidine scaffold is significantly more rigid than the five-membered ring of proline, leading to a more defined backbone geometry. This rigidity can be harnessed to mimic specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. nih.gov

The substitution pattern on the azetidine ring can further influence the conformational preferences of the resulting peptide. For instance, the presence of a propyl group at the N-1 position of azetidine-2-carboxylic acid will sterically influence the surrounding peptide backbone, restricting the available conformational space. By strategically placing these constrained residues within a peptide sequence, chemists can guide the peptide to adopt a desired three-dimensional structure that is essential for binding to a biological target. nih.gov

Influence on Peptide Secondary Structure and Stability within Biomimetic Systems

Conversely, the constrained nature of the azetidine ring can also induce specific secondary structures. For example, the incorporation of L-azetidine-2-carboxylic acid into a tri-proline sequence was found to disrupt the typical polyproline helix, indicating a significant conformational influence. nih.gov In some contexts, the azetidine ring can encourage the formation of less common all-trans peptide bond conformations. researchgate.net The precise impact on secondary structure is highly dependent on the surrounding amino acid sequence and the specific stereochemistry and substitution of the azetidine ring.

The stability of peptides containing azetidine scaffolds is also a key consideration. While the strained four-membered ring might be perceived as a point of instability, peptides incorporating these moieties have been shown to be stable under various conditions, including the acidic conditions often used for deprotection in peptide synthesis. researchgate.net This stability is crucial for the development of robust biomimetic systems and therapeutic agents.

Design and Synthesis of Constrained Peptidomimetics Incorporating Azetidinecarboxylic Acids

The design of constrained peptidomimetics is a powerful strategy in drug discovery to improve the pharmacological profile of peptide-based therapeutics. magtech.com.cnnih.gov Azetidinecarboxylic acids are valuable building blocks in this endeavor. By replacing a native amino acid with an azetidine-based analogue, it is possible to lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for a target receptor. nih.gov

The synthesis of these constrained peptidomimetics often involves multi-step procedures. A general approach begins with the synthesis of the desired azetidinecarboxylic acid derivative, which may itself involve several synthetic transformations. acs.org This custom-designed amino acid is then incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. unibo.itnih.gov

Recent advances have focused on developing efficient and stereoselective methods for the synthesis of a variety of functionalized azetidine-2-carboxylic acids, expanding the toolbox for peptidomimetic design. acs.org These methods allow for the introduction of diverse substituents on the azetidine ring, enabling fine-tuning of the conformational and electronic properties of the resulting peptidomimetic. The ability to create libraries of constrained peptides with varying azetidine building blocks facilitates the exploration of structure-activity relationships and the optimization of lead compounds. acs.org

Elucidation of Molecular Mechanisms in Biological Systems

Investigation of Molecular Interactions with Biological Macromolecules and Targets

The primary molecular interaction of azetidine-2-carboxylic acid derivatives, including 1-Propylazetidine-2-carboxylic acid, is with the protein synthesis machinery. Specifically, these compounds can be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) for incorporation into proteins. oup.commdpi.com This mimicry allows azetidine-2-carboxylic acid to be mistakenly used as a substrate, leading to its incorporation into nascent polypeptide chains at positions designated for proline. wikipedia.orgoup.commdpi.com

Once incorporated, the smaller four-membered ring of the azetidine (B1206935) moiety, compared to proline's five-membered ring, introduces conformational constraints that differ from those of proline. nih.gov This alteration can disrupt the normal folding and structure of proteins, particularly those rich in proline residues, such as collagen. wikipedia.orgnih.govcaymanchem.com The altered protein conformation can lead to a loss of biological function and trigger cellular stress responses. mdpi.comcaymanchem.com

Studies have shown that the substitution of proline with azetidine-2-carboxylic acid can destabilize the collagen triple helix. nih.govcaymanchem.com Furthermore, it has been observed to induce misfolding in other proteins, including myelin basic protein (MBP). oup.comresearchgate.net The extent of these interactions is often dose-dependent, with higher concentrations of the analog leading to more significant effects on protein structure and cellular function. oup.com

Research on Misincorporation into Biopolymers and Resultant Conformational Perturbations (e.g., as a Proline Analogue)

The misincorporation of azetidine-2-carboxylic acid into proteins as a proline analogue is a well-documented phenomenon with significant structural consequences. wikipedia.orgoup.comnih.gov The fundamental difference in the ring size between azetidine-2-carboxylic acid and proline leads to altered bond angles and steric constraints within the polypeptide backbone. nih.gov

Conformational Flexibility: Conformational energy computations have revealed that peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues. nih.gov Consequently, polymers containing this analog, such as poly(Aze), exhibit a greater number of permitted conformational states compared to poly(Pro). nih.gov

Destabilization of Ordered Structures: The altered conformational preferences of azetidine-2-carboxylic acid can destabilize ordered secondary structures. For instance, the collagen-like near-extended conformation is energetically less favorable for azetidine-2-carboxylic acid than for proline. nih.gov This energetic penalty contributes to the destabilization of the collagen triple helix when the analog is incorporated. nih.govusuhs.edu This can lead to defects in collagen-dependent tissues. oup.com

Impact on Protein Folding: The misincorporation of azetidine-2-carboxylic acid can lead to global protein misfolding, inducing a state of proteotoxic stress within the cell. oup.combiorxiv.orgnih.gov This occurs because the altered conformations of proteins containing the analog can expose hydrophobic residues, leading to aggregation and the formation of non-functional protein species. mdpi.com

Studies on Cellular Signaling Pathways and Responses Mediated by Azetidine-2-carboxylic Acid Derivatives

The cellular response to the proteotoxic stress induced by the misincorporation of azetidine-2-carboxylic acid involves the activation of several key signaling pathways. These pathways are primarily aimed at mitigating the damage caused by misfolded proteins.

Protein Quality Control and the Proteasome: A primary response to the accumulation of misfolded proteins is the activation of protein quality control (PQC) pathways. nih.gov A crucial component of this is the ubiquitin-proteasome system. biorxiv.org Studies in Saccharomyces cerevisiae have shown that genes involved in the proteasome are essential for tolerance to azetidine-2-carboxylic acid-induced toxicity. biorxiv.orgnih.gov This indicates that the cell actively degrades the aberrant proteins to prevent their accumulation.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The misfolding of proteins within the endoplasmic reticulum, a major site of protein synthesis and folding, triggers the unfolded protein response (UPR). mdpi.comoup.com The UPR is a complex signaling network that aims to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins to aid in folding, and enhancing the degradation of misfolded proteins. oup.com If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. mdpi.comoup.com In vivo studies in mice have demonstrated that exposure to azetidine-2-carboxylic acid induces the activation of multiple cell stress pathways, including the UPR, in oligodendrocytes. oup.com

TOR Signaling Pathway: Research in yeast has also implicated the Target of Rapamycin (TOR) signaling pathway in the response to azetidine-2-carboxylic acid. biorxiv.orgnih.gov The TOR pathway is a central regulator of cell growth and metabolism, and its modulation appears to be involved in suppressing the toxicity of the proline analog. biorxiv.orgnih.gov

Actin Cytoskeleton and Endocytosis: Interestingly, genes involved in the organization of the actin cytoskeleton and endocytosis have also been identified as being important for tolerance to azetidine-2-carboxylic acid. biorxiv.orgnih.gov Treatment with the analog has been shown to increase the number of actin patches per cell, suggesting a role for these processes in managing the cellular stress it induces. biorxiv.orgnih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Biological Modulators and Ligands

While extensive SAR studies specifically for this compound are not widely available in the public domain, the principles of SAR can be inferred from the broader class of azetidine-2-carboxylic acid derivatives and other small molecule modulators. The biological activity of these compounds is intrinsically linked to their chemical structure.

For azetidine-2-carboxylic acid derivatives, key structural features that influence their activity include:

The Azetidine Ring: The four-membered ring is the crucial pharmacophore that mimics the pyrrolidine (B122466) ring of proline, allowing it to be a substrate for prolyl-tRNA synthetase.

The Carboxylic Acid Group: This group is essential for the recognition and binding by the aminoacyl-tRNA synthetase.

Substitution on the Nitrogen Atom: The presence of an N-alkyl group, such as the propyl group in this compound, can significantly influence the molecule's properties. This substitution can affect its lipophilicity, cell permeability, and interaction with the active site of the target enzyme. The nature of the N-substituent can modulate the potency and selectivity of the biological effect.

General SAR studies on other heterocyclic compounds designed as biological modulators, for instance, inhibitors of cholinesterases or protein aggregation, highlight the importance of the central scaffold and the nature of its substituents. nih.govrsc.org For example, in a series of 2,4-disubstituted pyrimidines, varying the substituents at different positions led to compounds with potent and selective inhibitory activity against acetylcholinesterase or butyrylcholinesterase. nih.gov Similarly, modifications to a benzothiazole (B30560) scaffold by introducing different linkers and terminal groups resulted in ligands with varying affinities for tau protein aggregates. rsc.org

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 1-Propylazetidine-2-carboxylic acid. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula with a high degree of confidence. This is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities.

For this compound (C₇H₁₃NO₂), the exact mass can be calculated and compared against the measured mass. The deviation, typically in the low parts-per-million (ppm) range, serves as a key indicator of correct compound identification.

Beyond confirming the molecular formula, HRMS is used to assess the purity of a sample. By detecting ions corresponding to potential byproducts, residual starting materials, or degradation products, researchers can quantify the purity level. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to confirm the connectivity of the propyl group to the azetidine (B1206935) nitrogen and the presence of the carboxylic acid function. While specific fragmentation data for this compound is not widely published, analysis of related azetidine structures suggests that common fragmentation pathways would involve the loss of the carboxylic acid group (CO₂) and fragmentation of the N-propyl chain. nih.gov

Table 1: Illustrative HRMS Data for this compound This table is based on theoretical calculations for the specified compound.

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 144.10191 |

| [M+Na]⁺ | 166.08385 |

| [M-H]⁻ | 142.08735 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural analysis of this compound, providing insights into its atomic connectivity, stereochemistry, and the conformational dynamics of the azetidine ring. mdpi.com Both ¹H and ¹³C NMR are routinely used.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the azetidine ring and the propyl group provide definitive structural proof. The proton at the C2 position (the α-carbon) is of particular interest, as its chemical shift and coupling to adjacent ring protons can help infer the ring's conformation. The protons of the N-propyl group would appear as distinct signals—typically a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen. organicchemistrydata.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. pressbooks.pub The carbonyl carbon of the carboxylic acid is typically observed in the 165-185 ppm region, while the carbons of the azetidine ring and the propyl group appear at higher fields. pressbooks.publibretexts.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are critical for conformational analysis. For azetidine rings, which are less puckered than their five-membered proline counterparts, these studies can reveal the spatial proximity of protons and help determine the preferred ring conformation. nih.gov The conformational constraints imposed by the four-membered ring are a key area of research, as they influence how these molecules interact with biological targets. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established ranges for similar functional groups and azetidine derivatives. Actual values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (C=O) | - | 170 - 180 |

| Carboxyl (OH) | 10 - 13 (broad) | - |

| Azetidine C2-H | 4.0 - 4.5 | 60 - 70 |

| Azetidine C3-H₂ | 2.0 - 2.8 | 25 - 35 |

| Azetidine C4-H₂ | 3.5 - 4.2 | 50 - 60 |

| N-CH₂ (Propyl) | 2.8 - 3.5 | 55 - 65 |

| Propyl-CH₂- | 1.5 - 2.0 | 20 - 30 |

| Propyl-CH₃ | 0.8 - 1.2 | 10 - 15 |

Advanced Chromatographic Methods for Isolation, Purification, and Analytical Quantification

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound. Given its polar and zwitterionic nature at certain pH values, specific methods are required for effective separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for both purification and quantification. For analytical purposes, reversed-phase (RP-HPLC) columns are often used with aqueous mobile phases containing acid modifiers (like trifluoroacetic acid or formic acid) to ensure good peak shape. For preparative purification, larger scale RP-HPLC or ion-exchange chromatography can be employed. nih.gov Cation-exchange chromatography has been successfully used for the separation of the parent compound, azetidine-2-carboxylic acid, from complex mixtures like plant extracts. nih.gov

Chiral Chromatography is crucial for separating the enantiomers of this compound. Since the C2 carbon is a stereocenter, the compound exists as (R) and (S) enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation and quantification. This is vital in medicinal chemistry and biological studies, where enantiomers often exhibit different pharmacological activities. researchgate.net The resolution of racemic mixtures is a key step in many synthetic routes. nih.gov

Gas Chromatography (GC) may also be used, but typically requires derivatization of the polar carboxylic acid and amine functionalities to increase volatility. For example, esterification of the carboxyl group and acylation of the nitrogen (if not already alkylated) can produce a derivative suitable for GC analysis.

Table 3: Chromatographic Methods for Azetidine-2-Carboxylic Acid Derivatives

| Technique | Typical Stationary Phase | Common Application | Reference |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18, C8 | Purity assessment, analytical quantification | nih.gov |

| HPLC (Ion-Exchange) | Cation-exchange resin | Isolation from complex biological matrices | nih.gov |

| HPLC (Chiral) | Polysaccharide-based CSPs | Enantiomeric separation and purity determination | researchgate.net |

| Flash Chromatography | Silica (B1680970) Gel | Purification of synthetic intermediates and final products | nih.govacs.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for investigating the stereochemistry of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. This property makes CD an excellent tool for determining the enantiomeric excess (e.e.) and the absolute configuration of a sample, often by comparing the obtained spectrum to that of a known standard or to theoretical calculations.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 1-propylazetidine-2-carboxylic acid. Methods like Density Functional Theory (DFT) can be employed to determine key electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's behavior in chemical reactions and biological systems.

For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in predicting the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of positive and negative potential, indicating sites for potential non-covalent interactions, such as hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and its derivatives, as well as to study the dynamics of their interactions with biological targets. mdpi.com These simulations, which model the movement of atoms and molecules over time, provide insights that are not readily accessible through experimental methods alone.

A study on the proline homologue, azetidine-2-carboxylic acid (Aze), demonstrated that it has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline. nih.gov This isomerization can induce a significant 180° bend in a polypeptide chain, potentially disrupting protein structures like poly-proline type II helices. nih.gov MD simulations of Aze in a biphasic cyclohexane/water system revealed that it has a higher propensity to be in the aqueous layer compared to proline, attributed to its stronger electrostatic interactions with water. nih.gov Such simulations are crucial for understanding how the incorporation of azetidine-based amino acids can influence peptide and protein conformation and function. nih.gov

The stability of ligand-protein complexes can also be assessed using MD simulations. By monitoring parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time, researchers can evaluate the stability of a ligand's binding mode within a protein's active site. nih.gov

Virtual Screening and In Silico Design of Novel Azetidine-based Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach, often used in conjunction with the known structure of a target, can significantly accelerate the drug discovery process.

In the context of azetidine-based compounds, virtual screening can be employed to identify derivatives of this compound with potentially enhanced biological activity. For instance, structure-based virtual screening has been successfully used to identify carboxylic acid derivatives as potential inhibitors of histone deacetylase 6 (HDAC6), an important cancer target. nih.gov This process involves docking large compound libraries against the target protein's crystal structure and ranking them based on their predicted binding affinity. nih.gov

Furthermore, pharmacophore-based virtual screening can be utilized. chemrxiv.org This method uses the three-dimensional arrangement of essential features of a known active molecule to search for other molecules with similar features. This approach has been used to screen vast chemical libraries to find antagonists for protein-protein interactions. chemrxiv.org The insights gained from these in silico methods can guide the synthesis of novel azetidine-containing compounds with desired therapeutic properties. nih.gov

Ligand Docking Studies for Elucidating Putative Binding Modes and Affinities

Ligand docking is a molecular modeling technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. researchgate.net This method is instrumental in understanding the binding modes and estimating the binding affinities of compounds like this compound to their putative biological targets.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a protein. researchgate.netvlifesciences.com For example, in a study of pyrazine-2-carboxylic acid derivatives, molecular docking was used to determine the possible binding interactions with Mycobacterium tuberculosis InhA protein. researchgate.net The results, including the calculated binding energies (rerank scores), helped to identify the derivative with the most favorable predicted binding. researchgate.net

The process typically involves preparing the 3D structures of both the ligand and the receptor protein. nih.gov The ligand is then placed into the binding site of the receptor, and its orientation and conformation are systematically explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding free energy. vlifesciences.com These studies provide valuable hypotheses about the mechanism of action of a compound and can guide further experimental validation and lead optimization efforts.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Azetidine (B1206935) Synthesis and Functionalization

The synthesis and functionalization of highly strained four-membered rings like azetidines have traditionally posed significant challenges. researchgate.net However, recent advancements in green chemistry offer promising avenues for more efficient and environmentally benign synthetic routes. Future research should prioritize the adoption of these methods for 1-Propylazetidine-2-carboxylic acid and its derivatives.

Visible light-enabled photocatalysis, such as the aza Paternò-Büchi reaction, represents a mild and direct method for constructing functionalized azetidines from readily available precursors. researchgate.netnih.gov This approach is characterized by its operational simplicity and scalability, avoiding the harsh conditions often associated with traditional methods. nih.gov Another green strategy involves the use of heterogeneous catalysts and eco-friendly oxidants. For example, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been shown to effectively catalyze the oxidation of aldehydes to carboxylic acids using hydrogen peroxide (H₂O₂) as a green oxidant in water. nih.gov Applying such catalytic systems to the synthesis of azetidine-2-carboxylic acids could significantly reduce waste and improve the sustainability of the process. mdpi.commdpi.com

| Green Chemistry Approach | Description | Potential Application for this compound |

| Visible Light Photocatalysis | Utilizes a photocatalyst (e.g., Iridium-based) and visible light to drive [2+2] cycloaddition reactions between imines and alkenes. researchgate.netnih.gov | Direct synthesis of the functionalized azetidine ring under mild conditions, potentially allowing for a wider range of functional groups. researchgate.net |

| Copper-Catalyzed Radical Annulation | Employs a copper catalyst to induce the annulation of aliphatic amines with alkynes to form azetidines. researchgate.net | An alternative efficient method for constructing the core azetidine structure. researchgate.net |

| Oxidation with H₂O₂ | Uses hydrogen peroxide as a clean and green oxidant, often in the presence of a catalyst, to convert aldehydes to carboxylic acids. nih.govmdpi.com | Synthesis of the carboxylic acid moiety on the azetidine ring, avoiding the use of stoichiometric heavy-metal oxidants. nih.gov |

| Use of Green Solvents | Conducting reactions in water or other environmentally benign solvents to reduce the use of volatile organic compounds. mdpi.commdpi.com | The entire synthetic pathway could be designed to be more sustainable and safer. |

Interdisciplinary Research Integrating Omics Technologies with Azetidine Studies

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of novel compounds. nih.govnih.gov Future research on this compound would greatly benefit from these high-throughput analytical methods to elucidate its mechanism of action and identify potential therapeutic applications.

By treating cells or model organisms with this compound and analyzing the subsequent changes in the proteome and metabolome, researchers can gain unbiased insights into the compound's biological targets and affected pathways. nih.govmdpi.com For example, metabolomics could reveal alterations in amino acid metabolism, given the compound's structural similarity to proline. nih.gov Proteomics could identify specific proteins that bind to the compound or whose expression levels change upon treatment. This information is invaluable for identifying biomarkers of drug response and for understanding potential off-target effects early in the drug discovery process. accscience.com Furthermore, integrating omics data with computational modeling can help to build predictive models of the compound's activity and guide the design of next-generation derivatives with improved efficacy and safety profiles. mdpi.com

| Omics Technology | Research Question for this compound | Potential Findings |

| Proteomics | Which proteins in a cell directly interact with the compound? How does the compound alter the global protein expression profile? nih.gov | Identification of primary molecular targets, off-targets, and downstream signaling pathways affected by the compound. |

| Metabolomics | How does the compound affect cellular metabolism, particularly pathways involving proline and other amino acids? nih.gov | Elucidation of metabolic liabilities or novel mechanisms of action related to metabolic disruption. |

| Transcriptomics | Which genes are up- or down-regulated in response to treatment with the compound? mdpi.com | Understanding the transcriptional response to the compound, providing clues about its mechanism and potential for toxicity or efficacy. |

| Integrated Multi-Omics | How do changes at the transcript, protein, and metabolite levels correlate to paint a holistic picture of the compound's cellular impact? nih.gov | A comprehensive understanding of the systems-level biological response, enabling more accurate prediction of in vivo effects. |

Exploration of Azetidine-2-carboxylic Acid Derivatives in Materials Science and Supramolecular Chemistry

The unique structural features of azetidine-2-carboxylic acid derivatives also make them intriguing building blocks for materials science and supramolecular chemistry. The rigid and strained four-membered ring can enforce specific conformations and spatial arrangements when incorporated into larger molecular architectures. nih.gov This conformational rigidity is a desirable trait for the design of well-defined supramolecular assemblies and polymers.

Future investigations could explore the polymerization of this compound derivatives to create novel polymers with unique thermal or mechanical properties. The carboxylic acid moiety provides a convenient handle for creating polyesters or polyamides, while the azetidine ring could introduce unique backbone stereochemistry and rigidity. longdom.org In supramolecular chemistry, the ability of the carboxylic acid to form robust hydrogen-bonding networks, such as dimers, can be exploited. Derivatives could be designed to self-assemble into higher-order structures like nanotubes, gels, or liquid crystals. Furthermore, functionalized azetidines could be grafted onto the surface of materials like mesoporous silica (B1680970) nanorods to create novel nanocarriers for applications such as drug delivery, where the surface chemistry can be precisely controlled. nih.gov The exploration of these non-biological applications represents a nascent but potentially fruitful area of research for this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.